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molecular formula C11H22N2 B8325933 (4-Pyrrolidin-1-yl-cyclohexyl)-methylamine

(4-Pyrrolidin-1-yl-cyclohexyl)-methylamine

Cat. No. B8325933
M. Wt: 182.31 g/mol
InChI Key: ZQFHTHDAQFMVGM-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of (4-pyrrolidin-1-yl-cyclohexylmethyl)-carbamic acid benzyl ester (292 mg, 0.92 mmol) in MeOH (5 mL) was added ammonium formate (0.58 g, 9.20 mmol). The reaction flask was flushed with N2 prior to addition of 10% Pd/C (300 mg). The mixture was heated at 65° C. for 2 h whereupon TLC analysis (silica gel, 95:4.75:0.25 DCM/MeOH/NH4OH) showed complete consumption of 57. After cooling to room temperature the reaction mixture was filtered through a plug of celite in order to remove the Pd catalyst. The filtrate contained (4-pyrrolidin-1-yl-cyclohexyl)-methylamine which was used without further purification in the next step.
Name
(4-pyrrolidin-1-yl-cyclohexylmethyl)-carbamic acid benzyl ester
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)NC[CH:12]1[CH2:17][CH2:16][CH:15]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH2:14][CH2:13]1)C1C=CC=CC=1.C([O-])=O.[NH4+:27].[CH3:28]O>>[N:18]1([CH:15]2[CH2:14][CH2:13][CH:12]([NH:27][CH3:28])[CH2:17][CH2:16]2)[CH2:19][CH2:20][CH2:21][CH2:22]1 |f:1.2|

Inputs

Step One
Name
(4-pyrrolidin-1-yl-cyclohexylmethyl)-carbamic acid benzyl ester
Quantity
292 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC1CCC(CC1)N1CCCC1)=O
Name
Quantity
0.58 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with N2
ADDITION
Type
ADDITION
Details
to addition of 10% Pd/C (300 mg)
CUSTOM
Type
CUSTOM
Details
consumption of 57
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of celite in order
CUSTOM
Type
CUSTOM
Details
to remove the Pd catalyst
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1CCC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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